An In-depth Technical Guide to the Chemical Properties of Rhodamine WT
An In-depth Technical Guide to the Chemical Properties of Rhodamine WT
Rhodamine WT, a xanthene-based fluorescent dye, is a widely utilized tracer in hydrological and environmental studies due to its high fluorescence, water solubility, and relatively low sorption to sediments.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols for their determination, and visualizations of its functional mechanism and application workflow, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Rhodamine WT is recognized for its brilliant red fluorescence and is commercially available as a 20% solution in water.[4] Its chemical structure is designed to be more water-soluble and less prone to adsorption compared to its predecessor, Rhodamine B.[3]
General and Spectroscopic Properties
The following table summarizes the key identification and spectral characteristics of Rhodamine WT.
| Property | Value | Reference |
| Chemical Name | disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | [PubChem CID: 37718] |
| CAS Number | 37299-86-8 | [Fisher Scientific SDS] |
| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [PubChem CID: 37718] |
| Molecular Weight | 567.0 g/mol | [PubChem CID: 37718] |
| Appearance | Dark red liquid | [Fisher Scientific SDS] |
| Excitation Maximum (λex) | ~558 nm | [1] |
| Emission Maximum (λem) | ~583 nm | [1] |
Physicochemical Data
The physicochemical properties of Rhodamine WT are crucial for its application in various environmental and laboratory settings.
| Property | Value | Reference |
| Solubility | Miscible with water | [Fisher Scientific SDS] |
| Specific Gravity | 1.16 | [Fisher Scientific SDS] |
| Stability | Stable under normal conditions. pH stability range is approximately 2.5 to 9.5. | [Fisher Scientific SDS] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of Rhodamine WT. The following protocols are based on standard laboratory practices for fluorescent dyes.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.
Objective: To determine the relative fluorescence quantum yield of Rhodamine WT in a specific solvent.
Materials:
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Spectrofluorometer
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Rhodamine WT solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., Rhodamine 101 or Fluorescein in the same solvent)[5]
-
High-purity solvent (e.g., ethanol (B145695) or water)
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of both the Rhodamine WT sample and the standard.
-
Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the Rhodamine WT sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the Rhodamine WT sample (Φₓ) can be calculated using the following equation:[6] Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the slopes of the plots for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).[6]
-
-
Protocol 2: Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Objective: To determine the molar extinction coefficient of Rhodamine WT at its absorption maximum.
Materials:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
High-purity Rhodamine WT
-
High-purity solvent
Methodology:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a precise amount of Rhodamine WT and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λₘₐₓ) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the concentration (c) and the path length of the cuvette (l).
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) since the path length is typically 1 cm.[7]
-
Visualizations
While Rhodamine WT is not known to be involved in specific biological signaling pathways, its utility is rooted in the fundamental process of fluorescence and its application in tracer studies follows a logical workflow.
Principle of Fluorescence
The fluorescence of Rhodamine WT is the basis for its use as a tracer. The process involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength.[8]
Caption: Principle of fluorescence for Rhodamine WT.
Experimental Workflow for a Hydrological Tracer Study
Rhodamine WT is extensively used in time-of-travel studies to understand the flow and dispersion characteristics of water bodies.[9]
Caption: Experimental workflow for a time-of-travel tracer study.
Interaction with Biological Systems
Rhodamine WT is primarily used as a tracer in environmental systems. While some rhodamine derivatives, like Rhodamine 123, are used to study mitochondrial membrane potential and the function of P-glycoprotein (MDR1) in drug transport, there is limited evidence to suggest that Rhodamine WT is actively involved in specific intracellular signaling pathways.[10][11][12] Its use in a biological context is generally limited to its role as a fluorescent marker for tracking substance movement.[11]
Safety and Handling
Rhodamine WT is considered to be of low toxicity at the concentrations typically used in tracer studies.[9] However, it is recommended to handle the concentrated solution with appropriate personal protective equipment, including gloves and eye protection.[13] The Safety Data Sheet (SDS) should be consulted for detailed safety information.[13][14][15]
Conclusion
Rhodamine WT remains a valuable tool for researchers due to its robust chemical and fluorescent properties. A thorough understanding of these properties, coupled with standardized experimental protocols, ensures its effective and safe application in a variety of scientific investigations. While not a direct participant in biological signaling, its role as a tracer provides critical data for environmental and potentially some in vitro drug transport studies.
References
- 1. What Is Rhodamine? Get the Rho Down [ysi.com]
- 2. rhodamine WT | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 4. fondriest.com [fondriest.com]
- 5. benchchem.com [benchchem.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ysi.com [ysi.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Characterization of rhodamine-123 as a tracer dye for use in in vitro drug transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 12. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]
- 14. fishersci.com [fishersci.com]
- 15. chemsupply.com.au [chemsupply.com.au]
